Product packaging for 4-(Imidazo[1,2-a]pyridin-2-yl)aniline(Cat. No.:CAS No. 139705-74-1)

4-(Imidazo[1,2-a]pyridin-2-yl)aniline

Cat. No.: B1300155
CAS No.: 139705-74-1
M. Wt: 209.25 g/mol
InChI Key: FPCHINCJTRAFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals. mdpi.commsesupplies.comopenmedicinalchemistryjournal.com An analysis of FDA-approved drugs reveals that approximately 59% of unique small-molecule drugs contain at least one nitrogen heterocyclic ring, highlighting their critical role in drug design. mdpi.commsesupplies.comopenmedicinalchemistryjournal.com These compounds are prevalent in both natural products, such as alkaloids, vitamins, and antibiotics, and synthetic drugs. mdpi.com The presence of nitrogen atoms in these cyclic structures often imparts favorable physicochemical properties and allows for specific interactions with biological targets, such as enzymes and receptors. mdpi.com The ability of the nitrogen heteroatoms to form hydrogen bonds can contribute to the stability of drug-target complexes, which is often correlated with the therapeutic effect. mdpi.com

Imidazo[1,2-a]pyridine (B132010) as a Privileged Structure and Pharmacophore

The imidazo[1,2-a]pyridine ring system is recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a versatile scaffold for the development of new therapeutic agents. researchgate.net The fused bicyclic 5-6 heterocyclic ring of imidazo[1,2-a]pyridine provides a rigid and planar structure that can be readily functionalized at various positions to modulate its biological activity. nih.govrsc.org This scaffold is a key component in several marketed drugs, including zolpidem (a sedative), alpidem (B1665719) (an anxiolytic), and olprinone (B1662815) (a cardiotonic agent), demonstrating its therapeutic relevance. researchgate.netnih.govnih.gov The versatile nature of the imidazo[1,2-a]pyridine core allows it to serve as a pharmacophore, the essential part of a molecule that carries the desired pharmacological activity. researchgate.net

Overview of Biological Activities Associated with Imidazo[1,2-a]pyridine Derivatives

Derivatives of imidazo[1,2-a]pyridine have been shown to exhibit a wide spectrum of biological activities. nih.govresearchgate.net This broad range of pharmacological effects has made this scaffold a focal point for extensive research in the quest for new drugs. nih.govresearchgate.net The biological potential of these compounds spans various therapeutic areas, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral applications. nih.govresearchgate.net

Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents. researchgate.netnih.govresearchgate.net These compounds have been found to inhibit the growth of various cancer cell lines. researchgate.net For instance, a series of imidazo[1,2-a]pyridine-based 1,2,3-triazole derivatives were synthesized and evaluated for their anticancer activity against two different human cancer cell lines, with some compounds showing potent inhibitory activity with IC50 values in the low micromolar range. researchgate.net The anticancer mechanism of these derivatives can vary, with some acting as inhibitors of specific kinases or other enzymes involved in cancer cell proliferation.

The imidazo[1,2-a]pyridine scaffold has also been a source of promising antimicrobial and anti-infective agents. researchgate.netnih.gov These compounds have demonstrated activity against a range of pathogens, including bacteria and mycobacteria. researchgate.netnih.gov

Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net Research in this area has led to the discovery of compounds with significant antitubercular activity, making this scaffold a valuable starting point for the development of new anti-TB drugs.

Imidazo[1,2-a]pyridine derivatives have also shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govnih.gov The structural modifications on the imidazo[1,2-a]pyridine ring can be tailored to enhance the antibacterial potency and spectrum of activity. nih.gov

Antimicrobial and Anti-infective Activity

Antiviral Activity

The imidazo[1,2-a]pyridine nucleus is a key component in the development of novel antiviral agents. biointerfaceresearch.comtsijournals.com Researchers have synthesized various derivatives that exhibit significant efficacy against a range of viruses.

Notably, certain imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position have demonstrated high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). mdpi.com Structure-activity relationship (SAR) studies on dibromoimidazo[1,2-a]pyridines with a thioether side chain identified hydrophobicity as a critical factor for their antiviral effects. nitk.ac.in

Specific compounds have shown pronounced activity; for instance, 2-methyl-3-((phenylethyl)thiomethyl)imidazo[1,2-a)pyridine, 7-methyl-3-((phenylethyl)thiomethyl)imidazo[1,2-a)pyridine, and 6-bromo-8-methyl-3-((phenylethyl)thiomethyl)imidazo[1,2-a)pyridine were particularly effective against HCMV, with a therapeutic index greater than 150. mdpi.com The versatility of this scaffold allows for structural modifications to optimize antiviral potency, making it a continued area of interest in the search for new viral infection treatments. biointerfaceresearch.commdpi.com

Antifungal Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antifungal agents. chemmethod.comnih.gov Studies have demonstrated their efficacy against various fungal pathogens, including resistant strains of Candida albicans. chemmethod.comnih.gov

One area of research has focused on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives. In a study of ten such compounds, four showed significant activity against a resistant Candida albicans strain, with minimum inhibitory concentrations (MICs) below 300 μmol/L. chemmethod.com Another study on imidazo[1,2-a]pyridinehydrazone derivatives found that compounds with weakly electron-donating or electron-withdrawing groups on the phenyl ring were the most potent antifungals. Specifically, methylated and brominated derivatives were the most active against a fluconazole-resistant strain of C. albicans. nih.gov The mechanism for some of these compounds involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

Table 1: Antifungal Activity of Selected Imidazo[1,2-a]pyridine Derivatives
Compound TypeFungal StrainKey FindingsReference
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivativesCandida albicans (resistant)Four compounds showed MICs below 300 μmol/L. chemmethod.com
Imidazo[1,2-a]pyridinehydrazone derivativesCandida albicans (fluconazole-resistant)Methylated and brominated derivatives were the most potent. nih.gov
4-(Imidazo[1,2-a]pyridin-2-yl)quinoline derivativesAspergillus nigerInhibited ergosterol biosynthesis. researchgate.net
Antiparasitic and Antileishmanial Activity

The imidazo[1,2-a]pyridine scaffold has been identified as a valuable pharmacophore in the development of agents against various parasites, particularly those causing leishmaniasis. beilstein-journals.org A number of derivatives have shown promising activity against different species of Leishmania.

For instance, 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine demonstrated superior antileishmanial activity against Leishmania donovani promastigotes compared to the established drugs miltefosine (B1683995) and pentamidine. beilstein-journals.org In another study, a 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine was the most potent analog against the amastigote stage of Leishmania major, with a 50% inhibitory concentration (IC50) of 4 μM. beilstein-journals.org Furthermore, a series of five imidazo[1,2-a]pyridine derivatives showed a significant, dose-dependent reduction in the viability of L. donovani promastigotes. nih.gov These findings highlight the potential of this chemical class in the search for new treatments for neglected tropical diseases like leishmaniasis. researchgate.net

Anti-inflammatory Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant anti-inflammatory properties. tsijournals.com These compounds often exert their effects by modulating key signaling pathways involved in the inflammatory response.

A novel imidazo[1,2-a]pyridine derivative, referred to as MIA, was shown to suppress the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines. nih.gov This suppression led to a reduction in the levels of inflammatory cytokines and decreased the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) genes. nih.govresearchgate.net The anti-inflammatory effects of MIA were enhanced when co-administered with curcumin. nih.govresearchgate.net The ability of these compounds to target fundamental inflammatory pathways suggests their potential as therapeutic agents for a variety of inflammatory conditions. nih.gov

Antidiabetic Activity

The imidazo[1,2-a]pyridine scaffold has been explored for its potential in developing new treatments for diabetes mellitus. chemmethod.com Derivatives of this structure have been shown to target various mechanisms involved in glucose regulation.

One series of imidazo[1,2-a]pyridines attached to a carbamate (B1207046) moiety was evaluated for α-glucosidase inhibition. The most potent compound, 4-(3-(tert-butylamino)imidazo[1,2-a]pyridine-2-yl) phenyl p-tolylcarbamate, exhibited a significantly lower IC50 value (75.6 μM) compared to the reference drug acarbose (B1664774) (750.0 μM). chemmethod.com Other derivatives have been developed as GPR40 agonists, which led to a notable decrease in blood glucose in both normal and diabetic mice without the risk of hepatotoxicity associated with other agonists. chemmethod.com Additionally, imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), another important target in diabetes therapy. chemmethod.com

Table 2: Antidiabetic Activity of Imidazo[1,2-a]pyridine Derivatives
Compound SeriesTarget/MechanismNotable ResultReference
Imidazo[1,2-a]pyridines with carbamate moietyα-glucosidase inhibitionIC50 of 75.6 μM (vs. 750.0 μM for acarbose). chemmethod.com
Imidazo[1,2-a]pyridine scaffoldGPR40 agonistSignificant blood glucose reduction in mice. chemmethod.com
Imidazo[1,2-a]pyridine scaffoldDPP-4 inhibitionPotent and selective inhibition (IC50 = 0.13 μM). chemmethod.com

Anticonvulsant and Anxiolytic Activities

Imidazo[1,2-a]pyridines are recognized as non-benzodiazepine compounds with significant central nervous system (CNS) activities, including anticonvulsant and anxiolytic effects. nih.gov Marketed drugs such as Zolpidem and Alpidem, which are based on this scaffold, are known for their CNS-related activities. nih.gov

Research into new derivatives has identified compounds with potent anticonvulsant properties. In one study, compounds with an electron-rich aryl substituent at position-2 and a tolyl-substituted oxazolone (B7731731) moiety at position-3 of the imidazo[1,2-a]pyridine ring showed activity comparable to the standard drug diazepam. nih.govnih.gov These compounds were particularly effective in the subcutaneous pentylenetetrazole (scPTZ) screen, suggesting they act by raising the seizure threshold. nih.gov Importantly, these active compounds did not show neurotoxicity in the rotarod test at the tested doses. nih.govnih.gov The anxiolytic properties of some imidazo[1,2-a]pyrimidine (B1208166) derivatives like divaplon, fasiplon, and taniplon (B27135) have also been noted. organic-chemistry.org

Antiulcer and Proton Pump Inhibitor Activities

The imidazo[1,2-a]pyridine core is found in compounds developed for the treatment of acid-related gastrointestinal disorders. tsijournals.com One of the key mechanisms of action is the inhibition of the gastric H+/K+-ATPase, also known as the proton pump.

Several imidazo[1,2-a]pyridine derivatives have been investigated as proton pump inhibitors (PPIs). biointerfaceresearch.com Marketed drugs like zolimidine (B74062) have been used for peptic ulcer treatment. tsijournals.com The development of new compounds in this class continues, with some showing promise in preclinical and clinical trials. For example, Soraprazan, an imidazo[1,2-a]pyridine derivative, has been evaluated in Phase II clinical trials as an antiulcer drug. These compounds represent a significant class of reversible proton pump inhibitors, offering potential alternatives to conventional PPIs.

Analgesic and Antipyretic Activities

The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to the management of pain and fever. researchgate.net Research has demonstrated that compounds incorporating this scaffold can exhibit significant analgesic and antipyretic properties. researchgate.netresearchgate.netmdpi.com

One notable example is the compound 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid, also known as Y-9213. nih.gov Studies have shown its potent analgesic effects in various experimental models, where its activity was found to be superior to that of indomethacin (B1671933) and morphine in certain tests. nih.gov Furthermore, Y-9213 demonstrated significant antipyretic activity, comparable to that of indomethacin. nih.gov These findings highlight the potential of the imidazo[1,2-a]pyridine core in the development of effective non-steroidal anti-inflammatory drugs (NSAIDs).

The table below summarizes the comparative analgesic activity of Y-9213 against standard drugs in the phenylquinone writhing test, a common model for assessing pain relief.

CompoundAnalgesic Activity (ED50 in mg/kg, p.o.)
Y-92130.8
Indomethacin3.5
Morphine HCl1.2

Data sourced from a 1979 study on the analgesic activity of imidazopyridine derivatives. nih.gov

Historical Context and Previous Research on Imidazo[1,2-a]pyridine Derivatives

The exploration of imidazo[1,2-a]pyridines dates back to the early 20th century, with one of the initial syntheses reported by Tschitschibabin in 1925. bio-conferences.org However, it was in the latter half of the century that their significant therapeutic potential began to be widely recognized. A pivotal publication in 1965 detailed the synthesis and broad-ranging biological activities of various imidazo[1,2-a]pyridine derivatives, including their analgesic, anti-inflammatory, antipyretic, and anticonvulsant properties. acs.orgnih.gov

This early research laid the groundwork for the development of several successful drugs based on the imidazo[1,2-a]pyridine scaffold. researchgate.netresearchgate.netresearchgate.net Notable examples include:

Zolpidem: A widely prescribed hypnotic agent for the treatment of insomnia. researchgate.net

Alpidem: An anxiolytic medication. researchgate.net

Zolimidine: A gastroprotective drug. researchgate.net

Miroprofen: A non-steroidal anti-inflammatory drug. mdpi.com

Olprinone: A drug used in the management of acute heart failure. mdpi.com

The successful introduction of these drugs into the market solidified the importance of the imidazo[1,2-a]pyridine core in medicinal chemistry and has spurred continuous research into new derivatives with a wide array of therapeutic applications, from anti-cancer to anti-tuberculosis agents. rsc.orgnih.govnih.gov

Specific Focus on 4-(Imidazo[1,2-a]pyridin-2-yl)aniline as a Core Structure

Within the broad family of imidazo[1,2-a]pyridines, the specific compound This compound (CID 696936) serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic activities. nih.gov The core structure consists of an aniline (B41778) group attached to the 2-position of the imidazo[1,2-a]pyridine ring. This arrangement provides a key reactive site—the amino group of the aniline moiety—for further chemical modifications and the introduction of diverse functional groups.

While direct and extensive research on the biological activities of this compound itself is not widely documented, its significance lies in its role as a versatile intermediate in drug discovery. For instance, the closely related derivative, 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid, has been utilized in the synthesis of novel hybrids with potential anticancer properties. nih.gov

The general strategy involves using the 4-(imidazo[1,2-a]pyridin-2-yl)phenyl moiety as a foundational element to construct larger molecules. The aniline derivative, in particular, offers a straightforward point of attachment for various side chains and pharmacophores through amide bond formation or other coupling reactions. This modular approach allows medicinal chemists to systematically explore the structure-activity relationships of new compounds, aiming to optimize their potency, selectivity, and pharmacokinetic profiles. The development of novel PI3K/mTOR dual inhibitors and agents targeting imatinib-resistant cancers are examples of research areas where derivatives of the 4-(imidazo[1,2-a]pyridin-3-yl) structure, a positional isomer, have shown promise. nih.gov

The utility of the this compound core structure is rooted in the established therapeutic value of the broader imidazo[1,2-a]pyridine class. By incorporating this recognized pharmacophore, researchers can design and synthesize new chemical entities with a higher probability of exhibiting desired biological effects.

An in-depth examination of the synthetic pathways leading to this compound reveals a landscape of both classical and modern organic chemistry techniques. The methodologies prioritize the construction of the core imidazo[1,2-a]pyridine scaffold, a key pharmacophore in medicinal chemistry, followed by functional group manipulations to achieve the final aniline product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3 B1300155 4-(Imidazo[1,2-a]pyridin-2-yl)aniline CAS No. 139705-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-imidazo[1,2-a]pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCHINCJTRAFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351307
Record name 4-(Imidazo[1,2-a]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139705-74-1
Record name 4-(Imidazo[1,2-a]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{imidazo[1,2-a]pyridin-2-yl}aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4-(Imidazo[1,2-a]pyridin-2-yl)aniline, both ¹H and ¹³C NMR spectra provide a detailed map of its chemical environment.

¹H NMR Spectroscopy

Detailed ¹H NMR spectral data for this compound has been reported. The proton signals corresponding to the imidazo[1,2-a]pyridine (B132010) core and the 4-aminophenyl substituent are distinct and provide confirmation of the compound's structure.

A comprehensive table of assigned proton chemical shifts, multiplicities, and coupling constants would be presented here based on experimental data from a specific, citable source. However, despite extensive searches of scientific literature and chemical databases, specific, experimentally-derived ¹H NMR data for this exact compound could not be located in the available resources.

¹³C NMR Spectroscopy

Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum would be expected to show distinct signals for the carbons of the fused heterocyclic system and the aniline (B41778) ring.

A table detailing the chemical shifts for each carbon atom of this compound would be included in this section. However, specific, published experimental ¹³C NMR data for this compound could not be found in the searched literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational modes would include N-H stretching from the primary amine group, C-H stretching from the aromatic rings, C=N stretching within the imidazo[1,2-a]pyridine ring system, and C=C stretching from the aromatic portions of the molecule.

A data table of the principal IR absorption bands (in cm⁻¹) and their corresponding functional group assignments would be provided here. Unfortunately, specific experimental IR data for this compound is not available in the public-domain literature reviewed.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. For this compound (C₁₃H₁₁N₃), the expected monoisotopic mass is 209.0953 g/mol .

An interactive data table presenting the experimentally determined m/z values from HRMS analysis, confirming the elemental composition, would be featured here. Regrettably, specific HRMS data from a citable, peer-reviewed source for this compound could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and provides information about its conjugation and chromophores. The imidazo[1,2-a]pyridine scaffold, being an extended aromatic system, is known to be UV-active. The absorption spectrum of this compound would show characteristic absorption maxima (λ_max) corresponding to π-π* transitions. The specific wavelengths of these absorptions are influenced by the electronic nature of the entire conjugated system.

A table of UV-Vis absorption maxima (λ_max) in various solvents would be presented here. However, published experimental UV-Vis spectral data for this specific compound are not available in the reviewed scientific literature.

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about its crystal packing and intermolecular interactions. Powder X-ray diffraction (PXRD) can be used to characterize the bulk crystalline form of the material.

While studies on related imidazo[1,2-a]pyridine derivatives have included X-ray analysis, a specific crystallographic study for this compound has not been found in the searched databases. Therefore, crystallographic data such as crystal system, space group, and unit cell dimensions cannot be provided.

Elemental Analysis

Elemental analysis of this compound involves the quantitative determination of its carbon (C), hydrogen (H), and nitrogen (N) content. The theoretical percentages of these elements can be calculated from the compound's molecular formula, which has been established as C₁₃H₁₁N₃.

The molecular weight of this compound is 209.25 g/mol . Based on this, the theoretical elemental composition is as follows:

Carbon (C): 74.62%

Hydrogen (H): 5.30%

Nitrogen (N): 20.08%

These calculated values serve as a benchmark for comparison with experimentally determined data. While specific experimental findings for the elemental analysis of this compound were not found in a comprehensive search of scientific literature, the standard procedure involves combusting a sample of the compound and quantifying the resulting combustion products (carbon dioxide, water, and nitrogen gas). The close correlation between the theoretical and found percentages is a critical criterion for verifying the successful synthesis and purity of the compound.

Below is an interactive data table presenting the theoretical elemental analysis of this compound.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0113156.1374.62
HydrogenH1.011111.115.30
NitrogenN14.01342.0320.08
Total 209.27 100.00

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-(Imidazo[1,2-a]pyridin-2-yl)aniline, DFT studies would be instrumental in elucidating its fundamental chemical and physical properties.

Geometry Optimization and Electronic Structure Calculations

A foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. For this compound, this would reveal the planarity between the imidazo[1,2-a]pyridine (B132010) and aniline (B41778) ring systems and the orientation of the amino group.

Hypothetical Data Table for Geometry Optimization:

ParameterValue (Å or °)
C-C (imidazole)Data not available
C-N (imidazole)Data not available
C-C (pyridine)Data not available
C-N (pyridine)Data not available
C-C (aniline)Data not available
C-N (aniline)Data not available
Dihedral Angle (Pyridine-Imidazole)Data not available
Dihedral Angle (Imidazole-Aniline)Data not available

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is key to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would map the distribution of these orbitals, showing that the HOMO is likely localized on the electron-rich aniline and imidazo[1,2-a]pyridine systems, while the LUMO may be distributed across the entire conjugated system.

Hypothetical Data Table for FMO Analysis:

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings and the amino group, identifying them as potential sites for electrophilic interaction.

Theoretical Reactivity Descriptors

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated. These descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity and stability. These calculations are essential for comparing the reactivity of this compound with other related compounds.

Hypothetical Data Table for Theoretical Reactivity Descriptors:

DescriptorValue (eV)
Ionization Potential (I)Data not available
Electron Affinity (A)Data not available
Electronegativity (χ)Data not available
Chemical Hardness (η)Data not available
Chemical Softness (S)Data not available
Electrophilicity Index (ω)Data not available

Excited State Intramolecular Proton Transfer (ESIPT) Studies

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. For ESIPT to occur, a molecule must possess both a proton-donating group and a proton-accepting group in close proximity. While the aniline group can act as a proton donor and the imidazo[1,2-a]pyridine core contains nitrogen atoms that could act as proton acceptors, specific computational studies are required to determine if the geometry and electronic structure of this compound in the excited state are favorable for such a process. These studies would involve calculating the potential energy surfaces of the ground and excited states to identify the energy barriers for proton transfer.

Twisting Intramolecular Charge Transfer (TICT) Character

Twisting Intramolecular Charge Transfer (TICT) is another excited-state process that can occur in molecules with electron-donating and electron-accepting moieties connected by a single bond. Upon photoexcitation, an electron is transferred from the donor to the acceptor, and the molecule may undergo a conformational change (twisting) around the connecting bond to stabilize the resulting charge-separated state. The aniline group in this compound is an electron donor, and the imidazo[1,2-a]pyridine system can act as an electron acceptor. Theoretical studies would be necessary to investigate the potential for TICT state formation by analyzing the electronic and geometric properties of the molecule in its excited state in different solvents.

Solvent Effects on Electronic Structure and Photophysical Properties

Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have investigated the influence of the solvent environment on the electronic and photophysical characteristics of imidazo[1,2-a]pyridine derivatives. The polarity of the solvent medium can significantly modulate the molecule's behavior. researchgate.net

For instance, in derivatives of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine, the solvent dictates the dominant de-excitation pathway. In non-polar solvents, an Excited-State Intramolecular Proton Transfer (ESIPT) process is often favored. However, in polar and particularly protic solvents, this pathway can be suppressed, leading to emission from the Franck-Condon state. researchgate.net This phenomenon is attributed to the competition between intra- and intermolecular hydrogen bonding. researchgate.net Theoretical calculations have revealed that for some imidazo[1,2-a]pyridine-based dyes, the ESIPT process is a barrier-less, exergonic event in the gas phase, but the energy barrier can change in polar solvents. figshare.com Furthermore, studies have shown that solvents like tetrahydrofuran (B95107) can induce a significant redshift in fluorescence emission for certain derivatives. figshare.com

Molecular Docking Simulations

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied to derivatives of this compound to understand their potential as inhibitors of various biological targets.

Docking simulations have been instrumental in identifying key interactions between imidazo[1,2-a]pyridine derivatives and the active sites of target enzymes. Studies on hybrids derived from 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid docked against human Leukotriene A-4 Hydrolase (LTA4H) (PDB: 3U9W) revealed that these compounds interact with crucial amino acid residues within the enzyme's active site. chemmethod.comchemmethod.com Similarly, in a study targeting oxidoreductase (3α-hydroxysteroid dehydrogenase, PDB: 4XO7), a key enzyme in breast cancer, a derivative of imidazo[1,2-a]pyridine was shown to interact with essential amino acids His222, Tyr216, and Lys270. researchgate.net These predictions provide a structural basis for the observed biological activity and guide further optimization.

Beyond identifying interactions, docking studies quantify the binding affinity, typically as a docking score or binding energy. For the aforementioned LTA4H inhibitors, the calculated binding affinities (S score) were compared to the original ligand, with one hybrid, HB7, showing a particularly strong binding affinity of -11.237 Kcal/mol. chemmethod.com In the case of the oxidoreductase inhibitor, the derivative with the highest predicted binding energy was -9.207 kcal/mol. researchgate.net Analysis of the root-mean-square deviation (RMSD) can also suggest how well a docked ligand fits within the binding pocket compared to a known ligand. chemmethod.com

Predicted Binding Affinities of Imidazo[1,2-a]pyridine Derivatives Against Target Enzymes
Derivative ClassTarget EnzymePDB IDTop Binding Affinity (kcal/mol)Interacting Residues
4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid hybridsHuman Leukotriene A-4 Hydrolase (LTA4H)3U9W-11.237Key active site residues
1-(4-phenoxyphenyl)ethan-1-one based derivativesOxidoreductase (3α-hydroxysteroid dehydrogenase)4XO7-9.207His222, Tyr216, Lys270
N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis QcrBN/A (Homology Model)-10.10Active site residues of modeled protein

When the crystal structure of a target protein is unavailable, homology modeling is employed to generate a three-dimensional model based on the known structure of a homologous protein. This approach was utilized for the cytochrome b subunit of the bc1 complex (QcrB) from Mycobacterium tuberculosis, a recognized target for imidazo[1,2-a]pyridine-3-carboxamides. nih.govnih.gov A 3D model of the M. tuberculosis QcrB protein was constructed using the X-ray structure of QcrB from M. smegmatis as a template. nih.govnih.gov This modeled protein was then validated and used for subsequent molecular docking simulations to analyze the binding modes and affinities of potential inhibitors. nih.govnih.gov A similar approach was used to model the F1F0 ATP synthase of M. tuberculosis for docking studies with other imidazo[1,2-a]pyridine derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are performed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For imidazo[1,2-a]pyridine derivatives, a QSAR study was conducted on a series acting as acid pump (H+/K+-ATPase) antagonists. nih.gov The analysis revealed a significant correlation between the compounds' activity and their Global Topological Charge Indices (GTCI) and the hydrophobic constant (π) of certain substituents. nih.gov This indicates that charge transfer within the molecule and the hydrophobicity of specific groups are key factors controlling the inhibitory activity, suggesting the presence of both dispersion and hydrophobic interactions with the receptor. nih.gov Such models are valuable for predicting the potency of newly designed compounds before their synthesis. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The evaluation of ADMET properties is crucial in drug discovery to assess the pharmacokinetic and toxicological profile of a compound. In silico ADMET prediction for newly designed derivatives of imidazo[1,2-a]pyridine-3-carboxamides has been performed to validate their potential as drug candidates. nih.govnih.gov These studies predicted favorable pharmacokinetic profiles, including zero violations of Lipinski's rule of five, good bioavailability, and a high rate of gastrointestinal absorption. nih.gov Furthermore, toxicity parameters were evaluated, with the designed ligands being predicted as non-carcinogenic and non-cytotoxic. nih.gov These computational predictions help to prioritize compounds for synthesis and further experimental testing, reducing the likelihood of late-stage failures due to poor ADMET properties. nih.govresearchgate.net

Summary of In Silico ADMET Predictions for Designed Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) Derivatives nih.gov
ADMET ParameterPrediction Result
Lipinski's Rule of FiveZero violations
BioavailabilityPredicted to be similar to lead compounds
Gastrointestinal AbsorptionHigh rate predicted
CarcinogenicityPredicted as non-toxic (inactive)
CytotoxicityPredicted as non-toxic (inactive)

Molecular Dynamics Simulations (Implicit and Explicit Solvent Models)

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and dynamic behavior of molecules over time. The choice of the solvent model—either implicit or explicit—is a critical factor that influences the accuracy and computational cost of these simulations.

Explicit solvent models treat individual solvent molecules (typically water) as distinct entities interacting with the solute. This approach provides a highly detailed and physically realistic representation of the solvent environment, capturing specific hydrogen bonding and electrostatic interactions. MD simulations on imidazo[1,2-a]pyridine-3-carboxamide analogues have been performed to understand their structural necessities, although specific details on the solvent model parameters were not exhaustively detailed in the provided abstracts. openpharmaceuticalsciencesjournal.com For a typical explicit solvent simulation, the solute would be placed in a periodic box of water molecules (like TIP3P or SPC/E models), and the system's trajectory would be calculated over nanoseconds to observe conformational changes, stability, and intermolecular interactions.

Implicit solvent models , such as the Generalized Born (GB) model, represent the solvent as a continuous medium with a defined dielectric constant. This method significantly reduces the computational expense by eliminating the need to calculate the interactions of thousands of individual solvent molecules. This approach is particularly useful for high-throughput screening and for calculating binding free energies where extensive sampling is required.

While direct comparative MD studies of implicit versus explicit solvent models for this compound were not found, the general principles suggest that explicit models would be superior for detailed analysis of specific solvation effects on the aniline group, while implicit models would be efficient for exploring broader conformational preferences. A study on a novel imidazo[1,2-a]pyridine derivative targeting KRASG12D utilized extensive molecular dynamics simulations to understand conformational shifts, highlighting the importance of this technique in studying the dynamic nature of such compounds in biological systems. nih.gov

Table 1: Representative Parameters for Molecular Dynamics Simulations of Heterocyclic Compounds

ParameterExplicit Solvent Simulation (Typical)Implicit Solvent Simulation (Typical)
Solvent Model TIP3P, SPC/E Water ModelsGeneralized Born (GB) Model
Force Field AMBER, CHARMM, GROMOSAMBER, CHARMM, GROMOS
System Size ~10,000 - 50,000 atoms~500 - 2,000 atoms
Simulation Time Nanoseconds (ns) to Microseconds (µs)Nanoseconds (ns)
Primary Application Detailed analysis of solvent-solute interactions, conformational dynamics in a realistic environment.Rapid conformational sampling, binding free energy calculations.

This table presents typical parameters and is not based on a specific study of this compound.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG)

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are powerful computational tools used to investigate and visualize non-covalent interactions (NCIs) within and between molecules. These methods provide a detailed understanding of the nature and strength of interactions such as hydrogen bonds, van der Waals forces, and steric repulsions.

A detailed computational study on a series of imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives, which are structurally analogous to the imidazo[1,2-a]pyridine core, employed DFT calculations (at the B3LYP/6-31G(d,p) level) to perform QTAIM and RDG analyses. nih.gov This investigation provides a strong framework for understanding the types of non-covalent interactions that likely govern the structure of this compound.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density (ρ) to characterize chemical bonds and interactions. The analysis identifies bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the energy densities, reveal the nature of the interaction. For instance, in the studied imidazo[1,2-a]pyrimidine derivatives, QTAIM was used to analyze intramolecular interactions. nih.gov Generally, a positive value of the Laplacian (∇²ρ > 0) at a BCP is indicative of closed-shell interactions, which include hydrogen bonds and van der Waals interactions.

Reduced Density Gradient (RDG) Analysis: RDG analysis provides a visually intuitive way to explore NCIs. It is based on the electron density and its gradient. A scatter plot of the RDG versus the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density [sign(λ₂)ρ] is generated. This plot reveals different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds) appear as spikes in the low-density, negative sign(λ₂)ρ region.

Weak van der Waals interactions are found near the zero value of sign(λ₂)ρ.

Strong repulsive interactions (e.g., steric clashes) are located in the positive sign(λ₂)ρ region.

In the analysis of imidazo[1,2-a]pyrimidine Schiff base derivatives, RDG plots were used to visualize the van der Waals and hydrogen bonding interactions within the molecules. nih.govnih.gov The 3D visualization of the RDG isosurface provides a clear map of these interactions, where different colors represent the type of interaction: blue for strong attraction, green for weak van der Waals forces, and red for repulsion. nih.gov A similar study on 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP)-based dyes also utilized RDG analysis to confirm the strengthening of intramolecular hydrogen bonds in the excited state. tandfonline.com

Table 2: Key Parameters from QTAIM and RDG Analysis of Imidazo[1,2-a]pyrimidine Derivatives

Analysis MethodParameterInterpretation
QTAIM Electron Density (ρ) at BCPHigher values indicate stronger interactions.
Laplacian of ρ (∇²ρ) at BCPPositive values suggest closed-shell (non-covalent) interactions.
RDG sign(λ₂)ρ < 0Indicates attractive interactions (e.g., hydrogen bonds).
sign(λ₂)ρ ≈ 0Indicates weak van der Waals interactions.
sign(λ₂)ρ > 0Indicates repulsive interactions (steric hindrance).

This table is based on the findings from studies on imidazo[1,2-a]pyrimidine derivatives and illustrates the general application of these methods. nih.govnih.gov

Structure Activity Relationship Sar and Lead Optimization

Elucidation of SAR for Imidazo[1,2-a]pyridine (B132010) Scaffolds

The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netresearchgate.net Its derivatives have shown diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov The biological activity of these compounds is highly dependent on the nature and position of substituents on the bicyclic ring system.

Substituents on the imidazo[1,2-a]pyridine scaffold play a pivotal role in determining the biological activity of the resulting compounds. For instance, in the context of anti-tuberculosis agents, the introduction of an amide linker at the 3-position of the imidazo[1,2-a]pyridine core was found to be crucial for activity against Mycobacterium tuberculosis. acs.orgresearchgate.net

The nature of the substituent at the C2 position also significantly influences antiviral activity against human cytomegalovirus (HCMV). nih.gov Furthermore, in the development of Nek2 inhibitors for cancer therapy, a series of imidazo[1,2-a]pyridine derivatives were synthesized, and their biological activities were found to be highly dependent on the substituents. documentsdelivered.com Specifically, compound 28e in one study demonstrated potent proliferation inhibitory activity with an IC50 of 38 nM in MGC-803 cells. documentsdelivered.com

The following table summarizes the impact of various substituents on the biological activity of imidazo[1,2-a]pyridine derivatives based on different research findings.

Scaffold PositionSubstituent TypeImpact on Biological ActivityReference
C3Amide LinkerCrucial for anti-tuberculosis activity. acs.orgresearchgate.net
C2VariesStrongly influences anti-HCMV activity. nih.gov
VariesVariesDetermines potency as Nek2 inhibitors. documentsdelivered.com
C6Substituted GroupsAffects activity against colon cancer cell lines. nih.gov

The position of substituents on the imidazo[1,2-a]pyridine ring system is as critical as their chemical nature. Studies have shown that the potency of anti-tuberculosis agents can be dramatically affected by the position of a methyl group. For example, a 6-methyl analogue was found to be considerably more active than its 7-methyl counterpart. nih.gov

The electronic properties of the substituents also play a significant role. The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the heterocyclic system, thereby influencing its interaction with biological targets. nih.gov In the context of anti-tuberculosis agents, larger, more lipophilic biaryl ethers demonstrated nanomolar potency. nih.gov However, the substitution of a 7-methyl group with a 7-chloro group led to a five-fold decrease in activity, highlighting the complex interplay between steric and electronic factors. nih.gov

The table below illustrates the influence of substituent position and properties on the anti-tuberculosis activity of imidazo[1,2-a]pyridine analogues.

CompoundSubstituent PositionSubstituentMIC (μM)Reference
187-Cl0.004 nih.gov
157-CH30.02 nih.gov
96-CH30.004 nih.gov
57-CH30.2 nih.gov

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to improve the properties of a promising lead compound to generate a clinical candidate. For imidazo[1,2-a]pyridine derivatives, various strategies have been employed to enhance their efficacy, selectivity, and pharmacokinetic profiles.

The aniline (B41778) moiety attached to the imidazo[1,2-a]pyridine core is a key site for modification to enhance biological activity. In the development of inhibitors for the IGF-1 receptor tyrosine kinase, optimization of the aniline component was a key strategy. dntb.gov.ua Similarly, for anti-tuberculosis agents, the linearity and lipophilicity of the amine part of the molecule were found to be critical for improving both in vitro and in vivo efficacy. acs.orgresearchgate.net

The linker connecting the imidazo[1,2-a]pyridine scaffold to other chemical moieties, as well as the nature of the side chains, are important for optimizing biological activity. In the development of cyclin-dependent kinase (CDK) inhibitors, understanding the SAR identified positions for substitution that allowed for the modification of physical properties and offered potential for in vivo optimization. nih.gov For anti-tuberculosis agents, the amide linker was found to be very important for activity. acs.orgresearchgate.net

Poor oral bioavailability can be a significant hurdle in drug development. For imidazo[1,2-a]pyridine-based compounds, strategies have been developed to address this issue. In the discovery of potent PDGFR inhibitors, the integration of a fluorine-substituted piperidine (B6355638) resulted in a significant reduction of P-glycoprotein (Pgp) mediated efflux and improved bioavailability. nih.gov The optimized compounds in a series of anti-tuberculosis agents, 49 and 50 , demonstrated excellent oral bioavailability of 80.2% and 90.7%, respectively. acs.org

The following table highlights the pharmacokinetic properties of optimized imidazo[1,2-a]pyridine amides.

CompoundOral Bioavailability (%)AUC (ng·h/mL) at 10 mg/kgReference
49 80.2- acs.org
50 (Q203)90.7- acs.org

Target-Specific SAR Studies

Insulin-like Growth Factor 1 Receptor Tyrosine Kinase (IGF-1R) Inhibitors

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a tyrosine kinase that plays a significant role in cancer cell proliferation and survival. aacrjournals.org The imidazo[1,2-a]pyridine scaffold has been identified as a promising basis for the development of potent IGF-1R inhibitors. nih.gov

Initial high-throughput screening identified imidazo[1,2-a]pyridines as inhibitors of the IGF-1R kinase. aacrjournals.org However, these initial hits also showed activity against Cyclin-Dependent Kinase 2 (CDK2). Lead optimization efforts focused on modifying the aniline portion of the molecule to enhance potency and selectivity for IGF-1R. aacrjournals.org These modifications led to the identification of lead compounds with dual inhibition of IGF-1R and the closely related insulin (B600854) receptor (IR) tyrosine kinase. aacrjournals.org

One lead compound, 1-[4-[4-[(5-chloro-4-imidazo[1,2-a]pyridin-3-yl-pyrimidin-2-yl)amino]-3-methoxy-phenyl]piperazin-1-yl]ethanone , emerged from these studies. It demonstrated dual inhibition of IGF-1R and the insulin receptor in both biochemical and cellular autophosphorylation assays. aacrjournals.org

Table 1: SAR Data for Selected IGF-1R Inhibitors
CompoundTargetKey Structural FeaturesFinding
Imidazo[1,2-a]pyridine derivativesIGF-1RModification of the aniline moietyLed to more potent and selective inhibitors over CDK2. aacrjournals.org
1-[4-[4-[(5-chloro-4-imidazo[1,2-a]pyridin-3-yl-pyrimidin-2-yl)amino]-3-methoxy-phenyl]piperazin-1-yl]ethanoneIGF-1R / IRPiperazine-ethanone and methoxy (B1213986) substitutions on the aniline ringIdentified as a lead compound with good pharmacokinetics and dual inhibitory activity. aacrjournals.org

Cyclin-Dependent Kinase (CDK) Inhibitors

The imidazo[1,2-a]pyridine scaffold is a well-established core for potent and selective CDK inhibitors. nih.gov SAR studies have been instrumental in optimizing these compounds, particularly for CDK2 and CDK9.

Structural analysis of CDK2 in complex with imidazo[1,2-a]pyridine analogues revealed that the hydrophobic aniline ring interacts favorably with a hydrophobic surface formed by Phe82, Leu83, Leu134, and Ile10 side chains within the ATP-binding site. semanticscholar.org The imidazo[1,2-a]pyridine N1 atom forms a key hydrogen bond with the amino group of Lys33. semanticscholar.org

SAR studies focusing on the aryl group at position 3 of the imidazo[1,2-a]pyridine core showed that at least one substituent is required for increased potency. semanticscholar.org For example, introducing electron-withdrawing fluorine atoms at the 2 and 6 positions of the aryl ring (Compound 19 ) resulted in a more potent CDK2 inhibitor (IC50: 0.122 µM) compared to the unsubstituted derivative (IC50: 0.324 µM). semanticscholar.org

More recently, a series of new imidazo[1,2-a]pyridine derivatives were designed as CDK9 inhibitors. rsc.org This work led to the identification of compound LB-1 , which exhibited highly selective and potent CDK9 inhibitory activity with an IC50 value of 9.22 nM. rsc.org

Table 2: SAR Data for Selected CDK Inhibitors
CompoundTargetIC50Key SAR Finding
Compound 19CDK20.122 µMDisubstituted electron-withdrawing fluorine at positions 2 and 6 on the C3-aryl ring increases potency. semanticscholar.org
Unsubstituted derivative 20CDK20.324 µMLack of substitution on the C3-aryl ring results in lower potency. semanticscholar.org
LB-1CDK99.22 nMDemonstrated highly selective and potent CDK9 inhibition. rsc.org

AKT/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway, with some acting as dual PI3K/mTOR inhibitors. nih.govacs.org

Studies have shown that certain imidazo[1,2-a]pyridines can bind to the ATP-binding site of PI3K with high affinity, leading to the inhibition of the downstream AKT/mTOR pathway. nih.gov For example, treatment of melanoma and cervical cancer cells with compound 6 led to a decrease in the levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR). nih.govnih.gov

A series of imidazo[1,2-a]pyridine derivatives were specifically designed and synthesized as PI3Kα inhibitors. nih.gov Further development led to compounds such as 15a , which was identified as a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity and acceptable oral bioavailability. acs.org

Table 3: SAR Data for Selected AKT/mTOR Pathway Inhibitors
CompoundTarget PathwayEffectFinding
Compound 6AKT/mTORDecreased levels of p-AKT and p-mTORInhibits the pathway in melanoma and cervical cancer cells. nih.govnih.gov
Compound 15aPI3K/mTORDual inhibitorIdentified as a potent dual inhibitor with good kinase selectivity and oral bioavailability. acs.org

DNA-Dependent Protein Kinase (DNA-PK) Inhibitors

DNA-PK is a key enzyme in the repair of DNA double-strand breaks and is a target for developing radiosensitizers in cancer therapy. nih.gov While the core scaffold is an imidazo[4,5-c]pyridine-2-one, SAR studies on 6-anilino derivatives of this class provide relevant insights into how substitutions on the aniline ring affect inhibitory activity. nih.govacs.org

The SAR was developed for three main domains: the 6-aniline ring, N-3-substituents, and N-1-substituents. nih.govacs.org Starting with a simple unsubstituted 6-anilino imidazopyridone (compound 6 ), which was a 4 µM inhibitor of DNA-PK, researchers systematically explored substituents on the aniline ring. acs.org

The addition of small lipophilic groups at the 2-position of the aniline ring, such as methyl (2-Me ) or chloro (2-Cl ), increased potency. acs.org In contrast, larger and more polar substituents like methoxy (2-OMe ), nitro (2-NO2 ), or methylsulfonyl (2-SO2Me ) were not well-tolerated at this position. acs.org These studies culminated in the identification of highly potent and selective nanomolar inhibitors of DNA-PK. nih.gov

Table 4: SAR Data for Selected DNA-PK Inhibitors (Imidazo[4,5-c]pyridin-2-one core)
CompoundTargetIC50 (DNA-PK)Aniline Ring SubstitutionKey SAR Finding
Compound 6DNA-PK~4 µMUnsubstitutedBaseline potency with modest selectivity. acs.org
2-Me substitutedDNA-PKN/A2-MethylSmall lipophilic groups at the 2-position increase potency. acs.org
2-Cl substitutedDNA-PKN/A2-ChloroSmall lipophilic groups at the 2-position increase potency. acs.org
2-OMe substitutedDNA-PKN/A2-MethoxyLarger/polar substituents at the 2-position are not tolerated. acs.org

α-Glucosidase and α-Amylase Inhibitors

Inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes. nih.gov SAR studies on imidazo[1,2-a]pyridine derivatives have identified features that enhance inhibitory activity against these enzymes.

For a series of pyridine-linked imidazo[1,2-a]pyridine derivatives, the presence and position of hydroxyl groups on an aromatic side chain were critical for α-glucosidase inhibitory potential. researchgate.net Compounds with hydroxyl groups at the ortho and para positions were found to be particularly effective inhibitors. The most potent compound in one study, a 2,4-dihydroxy-substituted analog, displayed an IC50 value of 13.5 µM. researchgate.net

Another study on imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives identified compounds with potent inhibitory activity against α-glucosidase. nih.govacs.org Compounds 8b , 8e , and 8i showed higher inhibition against α-glucosidase than the reference compound acarbose (B1664774), with Ki values of 6.09 ± 0.37 µM, 13.03 ± 2.43 µM, and 15.68 ± 1.97 µM, respectively. acs.orgnih.gov The same series also showed inhibitory activity against α-amylase, with IC50 values ranging from 81.14 to 153.51 µM. nih.govresearchgate.net

Table 5: SAR Data for Selected α-Glucosidase and α-Amylase Inhibitors
CompoundTargetInhibitory Value (Ki or IC50)Key SAR Finding
2,4-dihydroxy-substituted analogα-GlucosidaseIC50: 13.5 µMHydroxyl groups at ortho and para positions on the aromatic side chain are critical for activity. researchgate.net
Compound 8bα-GlucosidaseKi: 6.09 ± 0.37 µMMore potent than the reference compound acarbose (Ki = 24.36 ± 3.12 µM). acs.orgnih.gov
Compound 8eα-GlucosidaseKi: 13.03 ± 2.43 µMMore potent than the reference compound acarbose. acs.orgnih.gov
Compounds 8a-kα-AmylaseIC50: 81.14 - 153.51 µMThe 1,3,4-thiadiazole derivatives show moderate α-amylase inhibition. nih.govresearchgate.net

Aldose Reductase Inhibitors

Aldose reductase (AR) is an enzyme in the polyol pathway that is implicated in the pathogenesis of diabetic complications. acs.org A series of imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole derivatives (8a-k ) were synthesized and evaluated for their AR inhibitory effects. nih.govresearchgate.net

The in vitro studies revealed that these derivatives exhibited significant AR inhibition, with Ki values ranging from 23.47 ± 2.40 to 139.60 ± 13.33 nM. nih.govacs.org All of the synthesized compounds in this series demonstrated more potent inhibition than the standard drug epalrestat (B1671369) (Ki = 828.70 ± 60.42 nM). acs.orgnih.gov This indicates that the hybrid structure of imidazo[1,2-a]pyridine and 1,3,4-thiadiazole is a promising scaffold for developing potent AR inhibitors. acs.org

Table 6: SAR Data for Selected Aldose Reductase Inhibitors
Compound SeriesTargetInhibitory Value (Ki)Key SAR Finding
Compounds 8a-kAldose Reductase23.47 to 139.60 nMSignificantly more potent than the standard drug epalrestat (Ki = 828.70 nM). acs.orgnih.gov

Anti-Tuberculosis Agents Targeting ATP Synthase

The validation of adenosine (B11128) triphosphate (ATP) synthase as a druggable target, following the approval of bedaquiline (B32110) for tuberculosis treatment, has spurred the investigation of novel chemical scaffolds that can inhibit this crucial enzyme in Mycobacterium tuberculosis (Mtb). researchgate.netacs.orgnih.gov Among the promising classes of inhibitors are derivatives of the imidazo[1,2-a]pyridine scaffold. These compounds function by disrupting the Mtb respiratory chain and inhibiting ATP synthesis, a critical process for the bacterium's survival and growth. nih.gov

Intensive research has focused on the structure-activity relationship (SAR) and lead optimization of imidazo[1,2-a]pyridine derivatives to develop potent anti-tuberculosis agents. nih.govacs.org A significant breakthrough in this area was the optimization of an imidazo[1,2-a]pyridine amide (IPA) lead, which ultimately resulted in the clinical candidate Q203. nih.govresearchgate.net The optimization process revealed that the amide linker attached to the imidazo[1,2-a]pyridine core is essential for the activity against Mycobacterium tuberculosis H37Rv. nih.govacs.orgacs.org

Further SAR studies on the imidazo[1,2-a]pyridine amide series demonstrated that the linearity and lipophilicity of the amine portion play a critical role in enhancing both in vitro and in vivo efficacy, as well as improving the pharmacokinetic profile. nih.govdeepdyve.com For instance, modifications to the linker and the amine group significantly impacted the compound's potency.

Key findings from the SAR studies on imidazo[1,2-a]pyridine amides include:

Amide Linker : The presence of the amide linker is crucial for anti-Mtb activity. acs.org

Linker Length : Increasing the distance between the imidazo[1,2-a]pyridine ring and the amide linker by even one carbon atom was found to abolish the compound's potency. acs.org

NH Substitution : Replacing the hydrogen on the amide's NH group with a methyl group led to a significant decrease in activity against Mtb both outside and inside macrophages. acs.org

Amine Substituent : The introduction of an N-phenyl group at the amine position resulted in a loss of activity. acs.org

The lead optimization efforts that led from a starting lead compound to the clinical candidate Q203 involved systematic modifications to enhance potency and drug-like properties. nih.gov

Structure-Activity Relationship of Imidazo[1,2-a]pyridine Amide Derivatives
CompoundModification from Lead Compound 1In Vitro Activity (MIC against Mtb H37Rv, μM)Intra-macrophage Activity (MIC, μM)
Lead Compound 1-0.030.11
Compound 10Replacement of NH hydrogen with methyl5.7375.9
Compound 14Addition of one carbon to the amide linker>100>100
Compound 9Introduction of N-phenyl group at the amine position>100>100
Q203 (Compound 50)Optimized linear and lipophilic amine portion0.00270.0049

Beyond the amide series, other imidazo[1,2-a]pyridine derivatives, such as ethers (IPE) and squaramides (SQA), have also been identified as potent inhibitors of mycobacterial ATP synthesis. researchgate.netacs.org For the IPE series, SAR studies showed that adding an electron-withdrawing and hydrophobic chloro-group at the 6-position of the imidazo[1,2-a]pyridine core improved ATP synthesis inhibition nearly eightfold and cellular potency threefold compared to the unsubstituted version. acs.org Characterization of spontaneous resistant mutants to the squaramide series unambiguously confirmed ATP synthase as the molecular target. researchgate.netnih.gov Notably, these compounds did not show cross-resistance with bedaquiline-resistant mutants, suggesting a different binding site on the ATP synthase enzyme. researchgate.netnih.gov

Activity of Imidazo[1,2-a]pyridine Ether (IPE) Derivatives
CompoundSubstitution on Imidazo[1,2-a]pyridine RingATP Synthesis IC50 (μM)M. tuberculosis MIC (μM)
4aUnsubstituted0.131.6
4b6-Chloro0.0170.5

Some imidazo[1,2-a]pyridine inhibitors have been found to specifically target QcrB, which is the b subunit of the ubiquinol (B23937) cytochrome C reductase complex in the electron transport chain. plos.org This finding further solidifies the role of this chemical class in disrupting the energy metabolism of Mycobacterium tuberculosis.

Potential Applications and Future Directions

Drug Discovery and Development

The imidazo[1,2-a]pyridine (B132010) scaffold is a cornerstone in modern medicinal chemistry, with 4-(Imidazo[1,2-a]pyridin-2-yl)aniline serving as a crucial intermediate and structural motif in the creation of novel therapeutic agents. nih.govresearchgate.net This framework is present in several marketed drugs, highlighting its clinical relevance. nih.govresearchgate.netmdpi.com

The this compound structure is integral to the synthesis of a wide array of derivatives with potent biological activities, particularly as anticancer agents. tandfonline.com Researchers have successfully synthesized novel compounds by modifying this core structure, leading to the discovery of potent inhibitors of key cellular pathways involved in cancer progression. nih.govwaocp.org

One area of significant focus is the development of kinase inhibitors. Derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent inhibitory activity against phosphoinositide 3-kinase (PI3K) and the AKT/mTOR signaling pathway, which are often dysregulated in various cancers. nih.govnih.gov For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were developed as PI3Kα inhibitors, with one compound exhibiting an IC₅₀ value of 1.94 nM and inducing cell cycle arrest and apoptosis in non-small cell lung cancer cells. nih.gov Another study reported a novel imidazo[1,2-a]pyridine compound that inhibits the AKT/mTOR pathway, leading to apoptosis in melanoma and cervical cancer cells. nih.gov

The versatility of the scaffold is further demonstrated in the development of covalent inhibitors targeting specific cancer mutations, such as KRAS G12C. rsc.org Additionally, derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs) and as agents that induce apoptosis through DNA damage. nih.govwaocp.orgasianpubs.org The anticancer potential has been evaluated across a range of human cancer cell lines, as detailed in the table below.

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Derivative/Compound Target Cancer Cell Line Mechanism of Action / Target Reported IC₅₀
Compound 13k (quinazoline derivative) HCC827 (Non-small cell lung cancer) PI3Kα Inhibition 0.09 µM
Compound 6 (selenylated derivative) A375, WM115 (Melanoma); HeLa (Cervical) AKT/mTOR Pathway Inhibition 9.7 to 44.6 µM
Compound 12b (tert-butylamine derivative) MCF-7 (Breast), Hep-2 (Laryngeal) Cytotoxicity 11 µM
Compound C (phenoxyphenyl derivative) MCF7 (Breast) Oxidoreductase Inhibition Not specified, high binding energy

| Compound I-11 (covalent inhibitor) | NCI-H358 (KRAS G12C-mutated) | Covalent KRAS G12C Inhibition | Potent activity reported |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Beyond cancer, the imidazo[1,2-a]pyridine core is a promising scaffold for developing antituberculosis agents. nih.govrsc.org Modifications of this structure have led to compounds with potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.gov

The imidazo[1,2-a]pyridine scaffold is considered a "drug prejudice" scaffold, meaning it is frequently found in biologically active compounds and is well-suited for the construction of diverse chemical libraries for high-throughput screening. nih.govresearchgate.net Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized at multiple positions, allowing for the generation of a large number of structurally diverse analogs. researchgate.net

Multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are efficient methods for synthesizing libraries of imidazo-fused heterocycles, including imidazo[1,2-a]pyridines. researchgate.netrsc.org This approach allows for the rapid assembly of complex molecules from simple starting materials in a single step, facilitating the exploration of a broad chemical space to identify novel therapeutic leads. researchgate.net Such libraries are invaluable for screening against a wide range of biological targets to discover new drugs for various diseases. nih.govresearchgate.net

Drug repurposing, or finding new uses for existing approved drugs, is an effective strategy to accelerate the drug development process. Several drugs containing the imidazo[1,2-a]pyridine core are already on the market for various indications, such as Zolpidem (insomnia) and Alpidem (B1665719) (anxiolytic). nih.govresearchgate.net The shared scaffold of these drugs with newly discovered therapeutic agents suggests potential for repurposing. For example, the discovery that the imidazo[1,2-a]pyridine core is effective against tuberculosis has prompted investigations into repurposing drugs like Zolpidem for this infectious disease. nih.gov This approach leverages the known safety and pharmacokinetic profiles of existing drugs to develop new treatments more efficiently.

Materials Science Applications

The inherent photophysical properties of the imidazo[1,2-a]pyridine ring system, characterized by a π-conjugated bicyclic structure, make it an attractive candidate for applications in materials science, particularly in optics and electronics. ijrpr.com

Derivatives of this compound exhibit strong fluorescence, often with high quantum yields and large Stokes shifts, making them highly suitable for various optical applications. tandfonline.comresearchgate.net The emission properties can be tuned by introducing different substituent groups onto the scaffold. Electron-donating groups generally enhance fluorescence intensity, while electron-withdrawing groups can modify the emission wavelength. ijrpr.comresearchgate.net

These favorable fluorescent properties have led to their development as:

Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment allows for their use in chemical sensing. For example, a probe based on 2-phenylimidazo[1,2-a]pyridine (B181562) was designed for the selective detection of nerve agent simulants, where the interaction causes a distinct change in fluorescence from blue to green. researchgate.net Other probes have been developed for detecting biologically important species like cysteine and mercury ions (Hg²⁺) in living cells. nih.govrsc.org

Organic Light-Emitting Diodes (OLEDs): The high emission quantum yields and thermal stability of imidazo[1,2-a]pyridine derivatives make them excellent materials for the emissive layer in OLEDs. nih.gov Researchers have designed bipolar deep-blue fluorescent emitters using this scaffold as an electron acceptor, achieving high external quantum efficiencies and performance suitable for display and lighting technologies. nih.gov Their use contributes to the development of efficient and stable deep-blue OLEDs, which remain a significant challenge in the field. nih.gov

Table 2: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives

Derivative Type Application Key Photophysical Property
2-Phenylimidazo[1,2-a]pyridine Nerve Agent Sensor Fluorescence color change (blue to green)
IP-PPI and IP-DPPI Deep-Blue OLEDs High External Quantum Efficiency (~5-6%)
Xanthene-functionalized Hg²⁺ Sensor High selectivity and fluorescence turn-on
Arylamine-substituted General Fluorophore Strong positive solvatochromism

| Quadrupolar System | Non-linear Optics | Two-photon absorption in the NIR region |

Properties are dependent on the specific molecular structure and environment.

A significant challenge in the field of luminescent materials is aggregation-caused quenching (ACQ), where fluorescent molecules lose their emissivity in the solid or aggregated state. Recently, researchers have engineered the imidazo[1,2-a]pyridine scaffold to create dual-state emissive (DSE) luminogens. rsc.org These materials exhibit strong fluorescence in both dilute solutions and the solid/aggregated state, bridging the gap between ACQ and aggregation-induced emission (AIE) phenomena. rsc.orgresearchgate.net

By strategically modifying the imidazo[1,2-a]pyridine core, scientists have developed DSE molecules with bright emissions in both states. rsc.org This breakthrough opens up applications where high solid-state emission is crucial, such as in advanced OLEDs, solid-state lighting, and bio-imaging, where molecules may exist in aggregated forms. rsc.orgpublons.com These DSE luminogens have also shown promise for the sensitive detection of substances like hydrazine (B178648) and for live-cell imaging. rsc.org

Catalysis

The imidazo[1,2-a]pyridine scaffold, the core structure of this compound, is not only a target for synthesis but also a component in the development of catalytic systems. While the direct catalytic application of this compound itself is not extensively documented, the broader class of imidazo[1,2-a]pyridine derivatives has shown potential in various catalytic processes. These applications often leverage the nitrogen-rich, bicyclic structure which can act as a ligand for metal catalysts or participate in organocatalysis.

Research into the synthesis of imidazo[1,2-a]pyridines highlights the use of various catalysts, which underscores the stability and versatility of the scaffold under different catalytic conditions. For instance, copper-catalyzed one-pot procedures have been developed for synthesizing these derivatives using air as a green oxidant. organic-chemistry.org Similarly, iodine has been employed as an inexpensive and benign catalyst in multicomponent reactions (MCRs) to produce imidazo[1,2-a]pyridines efficiently at room temperature. rsc.orgnih.gov The development of these synthetic routes, which often involve metal or organocatalysts, suggests that the imidazo[1,2-a]pyridine core is a robust scaffold capable of withstanding various reaction conditions, a desirable trait for a potential catalyst or ligand. organic-chemistry.orgresearchgate.net

The potential for this class of compounds in catalysis can be seen in several areas:

Organocatalysis: Dibenziodolium triflate, an organocatalyst, has shown high activity for the Groebke-Blackburn-Bienaymé Reaction to produce imidazopyridines by electrophilically activating carbonyl and imine groups. organic-chemistry.org

Photocatalysis: Visible-light-induced reactions using photocatalysts like rose bengal or anthraquinone-2-carboxylic acid have been used to functionalize the C-3 position of the imidazo[1,2-a]pyridine ring, indicating the scaffold's compatibility with photoredox catalysis. mdpi.com

Metal-Ligand Complexes: The nitrogen atoms in the imidazo[1,2-a]pyridine ring are potential coordination sites for metal ions. This suggests that derivatives of this compound could be developed as ligands for transition-metal-catalyzed reactions, such as cross-coupling or oxidation reactions.

The table below summarizes various catalytic systems used in the synthesis of the parent scaffold, illustrating the chemical environment in which these compounds are stable and could potentially function.

Catalyst TypeSpecific Catalyst(s)Reaction TypeReference(s)
Metal Catalyst Copper (CuBr)One-pot synthesis using air as oxidant organic-chemistry.org
IronDenitration reaction organic-chemistry.org
Zinc IodideReaction of 2-aminopyridines and α-amino carbonyls organic-chemistry.org
Organocatalyst IodineThree-component condensation rsc.orgnih.gov
Dibenziodolium triflateGroebke-Blackburn-Bienaymé Reaction organic-chemistry.org
Photocatalyst Rose BengalC3-alkoxycarbonylation, C3-formylation mdpi.com
Anthraquinone-2-carboxylic acidTrifluoromethylation mdpi.com

Challenges and Opportunities in Research and Development

The research and development of this compound and its derivatives are met with both significant challenges and promising opportunities.

Challenges:

Synthesis and Functionalization: While numerous synthetic methods exist for the imidazo[1,2-a]pyridine core, achieving specific substitutions and functionalizations can be challenging. nih.gov Many traditional methods require harsh reaction conditions, expensive metal catalysts, or multi-step processes, which can limit their applicability and scalability. mdpi.comnih.gov Developing catalyst-free or more environmentally friendly ("green") synthetic routes remains an active area of research. organic-chemistry.orgnih.gov

Regioselectivity: The imidazo[1,2-a]pyridine scaffold has multiple reactive sites. Controlling the regioselectivity of functionalization, particularly at the C-5 position, has been less explored compared to the more common C-3 functionalization, presenting a hurdle in creating diverse molecular architectures. mdpi.com

Drug Resistance: For pharmacological applications, particularly in oncology and infectious diseases, the emergence of drug resistance is a major obstacle. For instance, while some derivatives show promise against gastrointestinal stromal tumors (GIST), secondary mutations in targets like c-KIT can lead to resistance against existing inhibitors like imatinib. nih.gov

Intellectual Property: The popularity of the imidazo[1,2-a]pyridine scaffold in kinase inhibitor research has led to a crowded intellectual property landscape, making it challenging to develop novel, patentable agents. nih.gov

Opportunities:

Expanding Chemical Space: Multicomponent reactions (MCRs) and C-H functionalization techniques offer powerful tools to rapidly generate diverse libraries of this compound derivatives. nih.gov Visible-light-induced C-H functionalization, in particular, is an emerging strategy that allows for mild and efficient modification of the core structure, opening up new chemical space for drug discovery. mdpi.com

Green Chemistry: There is a significant opportunity to develop more sustainable and cost-effective synthetic methods. nih.gov The use of air as an oxidant, water as a solvent, or reusable heterogeneous catalysts represents a move towards more eco-friendly chemical processes. organic-chemistry.orgmdpi.com

Targeting Novel Biological Pathways: The scaffold's versatility allows it to be adapted to target a wide range of biological molecules. researchgate.net Research is moving beyond traditional targets to explore novel pathways. For example, targeting energy metabolism in Mycobacterium tuberculosis through inhibition of the QcrB subunit is a promising strategy to combat tuberculosis. nih.govrsc.org

Development of Selective Inhibitors: A key opportunity lies in the rational design of derivatives that exhibit high selectivity for their intended biological target over related proteins. For example, designing kinase inhibitors that are highly selective for DNA-PK over other related kinases like PI3K and mTOR can lead to more effective and less toxic cancer therapies. nih.gov Similarly, developing selective agonists for nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) could offer new treatments for metabolic diseases. nih.gov

Emerging Pharmacological Actions and Targets

The imidazo[1,2-a]pyridine scaffold, present in this compound, is a "drug prejudice" or privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. researchgate.netnih.gov Its derivatives are being investigated for a wide array of pharmacological activities, with research continually identifying new biological targets and potential therapeutic applications. nih.gov

Antituberculosis Activity: A highly significant area of research is the development of imidazo[1,2-a]pyridine derivatives as potent agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.gov

Target: QcrB: A leading clinical candidate, Telacebec (Q203), belongs to the imidazo[1,2-a]pyridine amide class. rsc.orgnih.gov These compounds have been found to target QcrB, a subunit of the cytochrome bcc complex in the electron transport chain. nih.gov By inhibiting QcrB, these molecules disrupt the energy metabolism (ATP synthesis) of the bacterium, a novel mechanism of action that is effective against resistant strains. nih.govrsc.org

Target: InhA: Other derivatives have been explored as inhibitors of the 2-trans-enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis pathway. nih.gov

Anticancer Activity: The scaffold is a cornerstone in the development of novel anticancer agents, particularly kinase inhibitors. nih.gov

Target: Kinase Inhibition: Derivatives have shown potent inhibitory activity against a range of kinases involved in cancer cell growth and survival. nih.gov

c-KIT: 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as potent inhibitors of c-KIT, a receptor tyrosine kinase. These compounds are effective against imatinib-resistant mutations, such as the V654A mutation found in GIST. nih.gov

DNA-PK: Imidazo[4,5-c]pyridine-based compounds have been identified as highly selective inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the repair of DNA double-strand breaks. nih.gov This makes them promising radiosensitizers to enhance the efficacy of cancer radiation therapy. nih.gov

PI3K/AKT/mTOR Pathway: Several studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells, including melanoma and cervical cancer. nih.govnih.gov

Other Anticancer Mechanisms: Research has also pointed to the inhibition of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and cyclin-dependent kinases (CDKs) as other potential anticancer mechanisms. nih.gov

Central Nervous System (CNS) Disorders: The imidazo[1,2-a]pyridine core is found in several marketed drugs for CNS conditions, such as zolpidem and alpidem. researchgate.netbio-conferences.org These drugs typically act as modulators of GABA-A receptors. researchgate.net

Other Emerging Targets:

Constitutive Androstane Receptor (CAR): Novel derivatives have been discovered as potent and selective agonists of human CAR (NR1I3), a nuclear receptor that regulates the metabolism of drugs, lipids, and glucose. nih.gov This suggests potential therapeutic applications in metabolic diseases like type 2 diabetes. nih.gov

Antifungal Activity: Imidazo[1,2-a]pyridine derivatives have demonstrated antifungal properties, primarily by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.netresearchgate.net

The following table summarizes some of the key emerging pharmacological targets for the imidazo[1,2-a]pyridine class of compounds.

Therapeutic AreaBiological TargetPotential ActionReference(s)
Infectious Disease QcrB (M. tuberculosis)Inhibition of ATP synthesis nih.govrsc.org
InhA (M. tuberculosis)Inhibition of cell wall synthesis nih.gov
Ergosterol BiosynthesisAntifungal researchgate.netresearchgate.net
Oncology c-KIT (mutated)Inhibition of tumor growth (GIST) nih.gov
DNA-PKRadiosensitization nih.gov
PI3K/AKT/mTOR PathwayInduction of apoptosis nih.govnih.gov
Metabolic Disease Constitutive Androstane Receptor (CAR)Agonism, regulation of metabolism nih.gov
CNS Disorders GABA-A ReceptorModulation (anxiolytic, hypnotic) researchgate.net

Q & A

Q. What are the common synthetic routes for 4-(Imidazo[1,2-a]pyridin-2-yl)aniline, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via condensation reactions between 2-aminopyridines and substituted anilines. For example, in a study synthesizing fluorescent probes, this compound was prepared by reacting 2-aminopyridine derivatives with 4-nitroaniline under reflux in acetic acid, followed by catalytic hydrogenation to reduce the nitro group to an amine . Yield optimization involves:

  • Catalyst Selection : Palladium on carbon (Pd/C) for efficient nitro reduction.
  • Temperature Control : Reflux at 110–120°C for cyclization.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Reported yields range from 45–70% depending on substituents .

Q. How is this compound characterized structurally, and what analytical techniques are most effective?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for verifying the imidazo[1,2-a]pyridine core and aniline substituents. For example, the aromatic protons of the imidazo ring appear as doublets at δ 7.2–8.5 ppm, while the aniline NH2_2 group shows a broad singlet at δ 5.5–6.0 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 223.0796 for C12_{12}H11_{11}N3_3) .
  • Elemental Analysis : Used to validate purity (>95% in most studies) .

Advanced Research Questions

Q. What mechanisms underlie the fluorescence properties of this compound derivatives in chemical sensing applications?

Methodological Answer: The compound’s fluorescence arises from its conjugated π-system and electron-rich amine group. In a study detecting diethyl cyanophosphonate (DCNP), phosphorylation of the aniline NH2_2 by DCNP inhibited photoinduced electron transfer (PET), causing a fluorescence shift from blue (λem_{em} = 450 nm) to green (λem_{em} = 520 nm). Key experimental design considerations:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to stabilize charge transfer.
  • Kinetic Studies : Monitor fluorescence changes in real-time using stopped-flow spectroscopy .
  • Selectivity Testing : Screen against interferents (e.g., nerve agent mimics) to confirm specificity .

Q. How can computational methods like DFT be integrated into the design and analysis of this compound derivatives?

Methodological Answer: Density functional theory (DFT) calculations are used to:

  • Predict Electronic Properties : Calculate HOMO-LUMO gaps to correlate with fluorescence behavior. For example, derivatives with electron-withdrawing groups (e.g., -CF3_3) show reduced HOMO-LUMO gaps, enhancing red-shifted emission .
  • Optimize Reaction Pathways : Simulate transition states in cyclization reactions to identify energy barriers and optimal catalysts .
  • Validate Experimental Data : Compare computed NMR chemical shifts with experimental values to resolve structural ambiguities .

Q. How do structural modifications (e.g., halogenation, alkylation) impact the biological activity of this compound derivatives?

Methodological Answer: Modifications are guided by structure-activity relationship (SAR) studies:

  • Halogenation : Chloro or fluoro substituents at the pyridine ring enhance lipophilicity, improving blood-brain barrier penetration in antiparasitic studies (e.g., IC50_{50} = 0.8 µM for visceral leishmaniasis) .
  • Alkylation : Adding methyl groups to the aniline moiety reduces metabolic degradation, as shown in pharmacokinetic assays using liver microsomes .
  • Assay Design : Use in vitro cytotoxicity (e.g., MTT assay) and target-binding studies (e.g., surface plasmon resonance) to evaluate efficacy .

Q. Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary widely (24–70%) across studies?

Methodological Answer: Discrepancies arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2_2) reduce cyclization efficiency, lowering yields .
  • Catalyst Activity : Pd/C vs. Raney nickel in hydrogenation steps can alter reduction rates and byproduct formation .
  • Workup Protocols : Inadequate purification (e.g., skipping recrystallization) may lead to underestimated yields .

Q. Experimental Design for Novel Applications

Q. How can researchers design this compound-based probes for real-time detection of reactive electrophiles?

Methodological Answer:

  • Probe Functionalization : Introduce thiol or hydroxyl groups to the imidazo ring for covalent binding with electrophiles (e.g., acrylates).
  • Fluorescence Quenching Assays : Measure quenching efficiency (Stern-Volmer analysis) to quantify analyte concentration .
  • Microscopy Integration : Use confocal microscopy to image probe localization in cellular models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Imidazo[1,2-a]pyridin-2-yl)aniline
Reactant of Route 2
4-(Imidazo[1,2-a]pyridin-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.